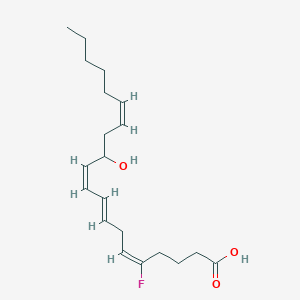
(5E,8E,10Z,14Z)-5-fluoro-12-hydroxyicosa-5,8,10,14-tetraenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E,8E,10Z,14Z)-5-fluoro-12-hydroxyicosa-5,8,10,14-tetraenoic acid, also known as 5F-HETE, is a metabolite of arachidonic acid. It is a potent mediator of inflammation and has been implicated in various pathological conditions.
Mecanismo De Acción
(5E,8E,10Z,14Z)-5-fluoro-12-hydroxyicosa-5,8,10,14-tetraenoic acid exerts its effects through binding to specific receptors on the surface of target cells. These receptors belong to the G protein-coupled receptor family and are known as BLT1 and BLT2. Activation of these receptors leads to the activation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. These pathways are involved in cell proliferation, survival, and migration, and are therefore important in the development and progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the target cell type and the specific signaling pathways activated. In general, this compound promotes inflammation and cell proliferation, while inhibiting apoptosis and immune function. It also promotes angiogenesis and tumor growth, and can contribute to the development of cardiovascular disease and asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying (5E,8E,10Z,14Z)-5-fluoro-12-hydroxyicosa-5,8,10,14-tetraenoic acid is its potential as a therapeutic target for various diseases. Understanding its mechanism of action and physiological effects can help in the development of novel therapies. However, there are also limitations to studying this compound. Its effects are complex and depend on various factors, including the target cell type, receptor subtype, and signaling pathway activated. Furthermore, the synthesis of this compound can be challenging, and its stability and solubility can be problematic in lab experiments.
Direcciones Futuras
Future research on (5E,8E,10Z,14Z)-5-fluoro-12-hydroxyicosa-5,8,10,14-tetraenoic acid should focus on its role in specific diseases and the development of novel therapies. This could involve the identification of specific receptor subtypes and signaling pathways involved in its effects, as well as the development of more stable and soluble analogs for use in lab experiments and potential clinical applications. Furthermore, the potential role of this compound in the regulation of immune function and inflammation should be further explored, as this could have implications for the treatment of various inflammatory diseases.
Métodos De Síntesis
(5E,8E,10Z,14Z)-5-fluoro-12-hydroxyicosa-5,8,10,14-tetraenoic acid can be synthesized by the oxidation of arachidonic acid using lipoxygenase enzymes. The reaction takes place at the 5, 8, 10, and 14 positions of the fatty acid chain, resulting in the formation of this compound.
Aplicaciones Científicas De Investigación
(5E,8E,10Z,14Z)-5-fluoro-12-hydroxyicosa-5,8,10,14-tetraenoic acid has been extensively studied for its role in inflammation and its potential as a therapeutic target. It has been implicated in various pathological conditions, including cancer, cardiovascular disease, and asthma. Research has shown that this compound can stimulate the proliferation of cancer cells and promote tumor growth. It has also been shown to play a role in the development of atherosclerosis and other cardiovascular diseases. Furthermore, this compound has been implicated in the pathogenesis of asthma and other inflammatory lung diseases.
Propiedades
Número CAS |
109522-29-4 |
|---|---|
Fórmula molecular |
C20H31FO3 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
(5E,8E,10Z,14Z)-5-fluoro-12-hydroxyicosa-5,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H31FO3/c1-2-3-4-5-6-10-15-19(22)16-11-8-7-9-13-18(21)14-12-17-20(23)24/h6-8,10-11,13,16,19,22H,2-5,9,12,14-15,17H2,1H3,(H,23,24)/b8-7+,10-6-,16-11-,18-13+ |
Clave InChI |
PDPDNJZAEUEKOO-UHFFFAOYSA-N |
SMILES isomérico |
CCCCC/C=C\CC(/C=C\C=C\C/C=C(\CCCC(=O)O)/F)O |
SMILES |
CCCCCC=CCC(C=CC=CCC=C(CCCC(=O)O)F)O |
SMILES canónico |
CCCCCC=CCC(C=CC=CCC=C(CCCC(=O)O)F)O |
Sinónimos |
5-fluoro-12-hydroxyeicosatetraenoic acid 5F-12-HETE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate](/img/structure/B9310.png)

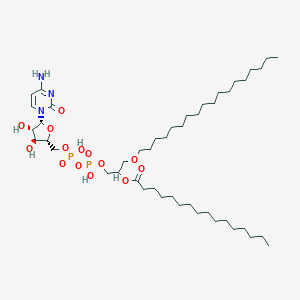
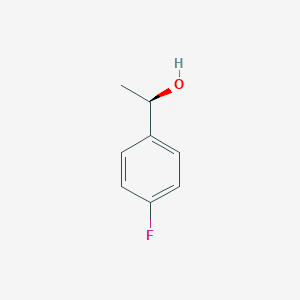
![(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol](/img/structure/B9323.png)
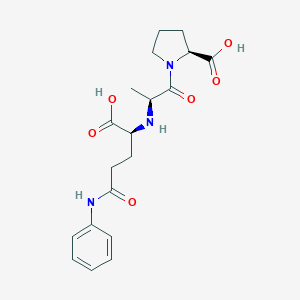
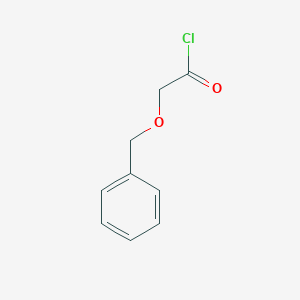


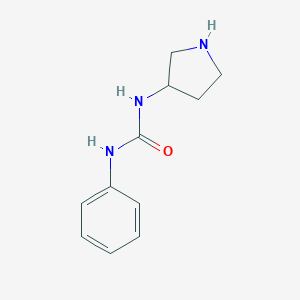
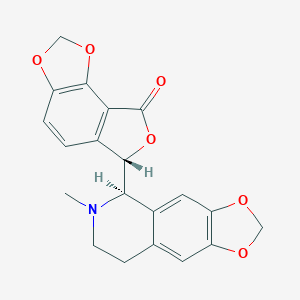
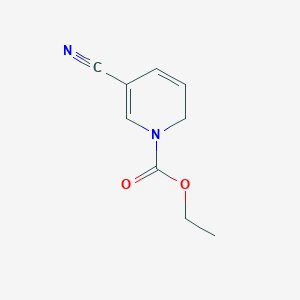
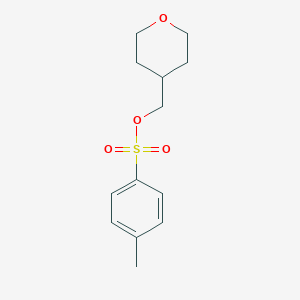
![N-Methyl-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B9348.png)